N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline
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Overview
Description
N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline is a complex organic compound that features a unique combination of functional groups, including a cyano group, a fluoro substituent, a furan ring, a thiazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the furan ring. The cyano and fluoro groups are then added through nucleophilic substitution reactions. The final step involves the nitration of the aromatic ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates, as well as the implementation of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used to replace the fluoro group.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the cyano group to an amine.
Substitution: Replacement of the fluoro group with other functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline can be compared to other compounds with similar structures, such as:
N-cyano-4-fluoroaniline: Lacks the furan and thiazole rings, making it less complex.
4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline: Lacks the cyano group, which may affect its reactivity and applications.
N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}aniline:
Properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)-[[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4O3S/c16-13-2-1-12(5-14(13)20(21)22)19(9-17)6-11-8-24-15(18-11)10-3-4-23-7-10/h1-5,7-8H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEADFPAZXUSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CC2=CSC(=N2)C3=COC=C3)C#N)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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